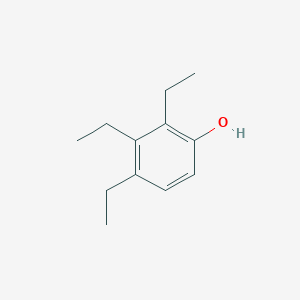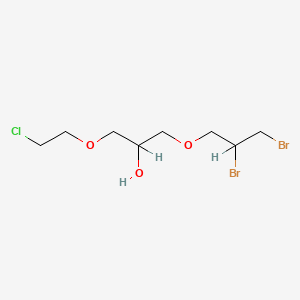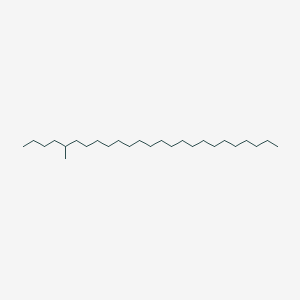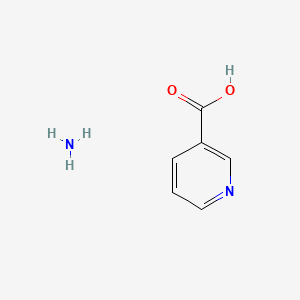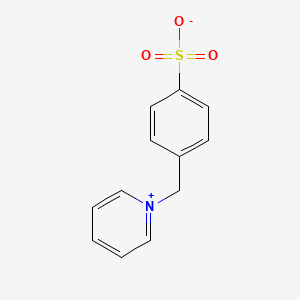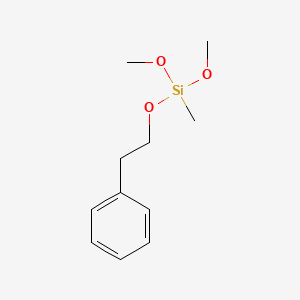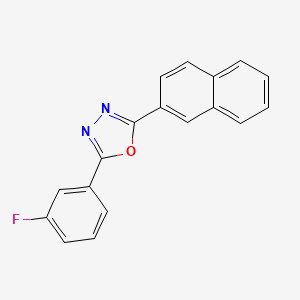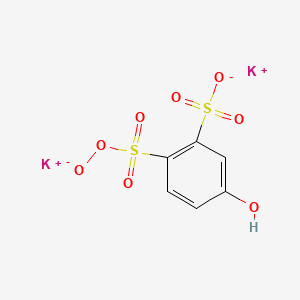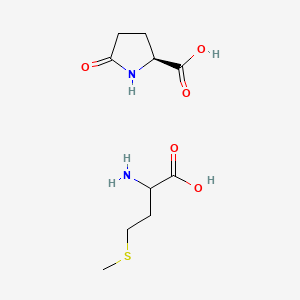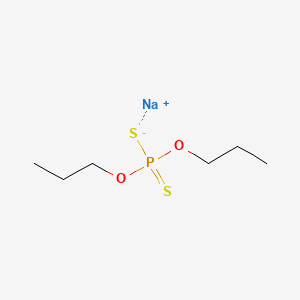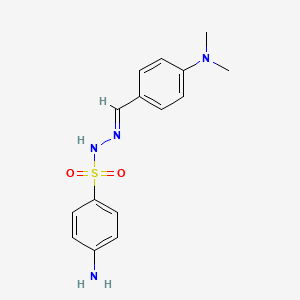
4-Amino-N'-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a benzenesulfonohydrazide moiety.
Méthodes De Préparation
The synthesis of 4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-aminobenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Analyse Des Réactions Chimiques
4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and dimethylamino groups, using reagents like alkyl halides.
Applications De Recherche Scientifique
4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide can be compared with similar compounds such as:
4-Amino-4’-(dimethylamino)azobenzene: This compound has a similar structure but differs in its azo linkage.
4-(Dimethylamino)benzaldehyde: This is a precursor in the synthesis of the target compound and shares the dimethylamino group.
These comparisons highlight the unique structural features and applications of 4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide.
Propriétés
Numéro CAS |
5448-85-1 |
|---|---|
Formule moléculaire |
C15H18N4O2S |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
4-amino-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C15H18N4O2S/c1-19(2)14-7-3-12(4-8-14)11-17-18-22(20,21)15-9-5-13(16)6-10-15/h3-11,18H,16H2,1-2H3/b17-11+ |
Clé InChI |
BBUGGGJQFCNGAA-GZTJUZNOSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




